molecular formula C22H22IN3O3 B1681418 Methanone, (2-iodo-5-nitrophenyl)(1-(((2S)-1-methyl-2-piperidinyl)methyl)-1H-indol-3-yl)- CAS No. 444912-53-2

Methanone, (2-iodo-5-nitrophenyl)(1-(((2S)-1-methyl-2-piperidinyl)methyl)-1H-indol-3-yl)-

Cat. No. B1681418
M. Wt: 503.3 g/mol
InChI Key: ZUHIXXCLLBMBDW-INIZCTEOSA-N
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Description

“Methanone, (2-iodo-5-nitrophenyl)(1-(((2S)-1-methyl-2-piperidinyl)methyl)-1H-indol-3-yl)-” is a chemical compound that has been used in various studies. For instance, it was used as a CB2R agonist in a study examining the effects of metformin on lipid accumulation in Hep3B cells .


Molecular Structure Analysis

The molecular formula of this compound is C12H13IN2O3 . Its average mass is 360.148 Da and its monoisotopic mass is 359.997070 Da .


Chemical Reactions Analysis

In a study, this compound was used to treat Hep3B cells along with a selective CB1R agonist, arachidonyl-2-chloromethylamide (ACEA) . The study found that metformin decreased lipid accumulation in cells treated with oleic acid and inhibited CB1R agonist-induced lipid accumulation in hepatocytes .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 353.11 g/mol . It has a XLogP3-AA value of 3.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . Its topological polar surface area is 62.9 Ų . The compound is covalently bonded and has a complexity of 323 .

Scientific Research Applications

1. Drug Synthesis and Medicinal Chemistry

Compounds with structural similarities to Methanone, (2-iodo-5-nitrophenyl)(1-(((2S)-1-methyl-2-piperidinyl)methyl)-1H-indol-3-yl)-, are often explored for their medicinal properties. For example, the synthesis and evaluation of novel 4‐(3‐(Piperidin‐4‐yl) Propyl)Piperidine Derivatives have demonstrated potential antileukemic activity, highlighting the piperidine framework's significance in anticancer drug design (Vinaya et al., 2011). This suggests that structurally related compounds might also possess significant therapeutic potential, warranting further investigation into their biological activities.

2. Molecular Structure Characterization

Research into similar compounds often involves detailed structural characterization to understand their properties and reactivity. For instance, the crystal and molecular structure analysis of related methanone derivatives has provided insights into their molecular configurations, aiding in the development of more effective synthesis methods and the exploration of their chemical behavior (Eckhardt et al., 2020). These studies are crucial for tailoring compounds for specific scientific or therapeutic applications.

3. Catalytic Reactions and Synthesis Techniques

Compounds like Methanone, (2-iodo-5-nitrophenyl)(1-(((2S)-1-methyl-2-piperidinyl)methyl)-1H-indol-3-yl)-, are often employed in catalytic reactions to synthesize other complex molecules. The aqueous intramolecular Mizoroki–Heck reaction of a structurally similar compound has been used as a model reaction for evaluating the performance of Pd catalysts in C–C cross-coupling reactions, emphasizing the importance of such compounds in developing new catalytic processes (Signori et al., 2015).

4. Radiosynthesis and Imaging Agents

Some derivatives are explored for their potential in radiolabelling and imaging, contributing to the development of diagnostic tools or therapeutic agents. For example, the synthesis, radiolabelling, and in vivo evaluation of [(123)I]-(4-fluorophenyl){1-[2-(4-iodophenyl)ethyl]piperidin-4-yl}methanone demonstrate the process of creating imaging agents for visualizing specific receptors in the brain, offering insights into designing compounds for specific imaging applications (Blanckaert et al., 2005).

properties

IUPAC Name

(2-iodo-5-nitrophenyl)-[1-[[(2S)-1-methylpiperidin-2-yl]methyl]indol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22IN3O3/c1-24-11-5-4-6-16(24)13-25-14-19(17-7-2-3-8-21(17)25)22(27)18-12-15(26(28)29)9-10-20(18)23/h2-3,7-10,12,14,16H,4-6,11,13H2,1H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHIXXCLLBMBDW-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCC[C@H]1CN2C=C(C3=CC=CC=C32)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22IN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001126394
Record name (2-Iodo-5-nitrophenyl)[1-[[(2S)-1-methyl-2-piperidinyl]methyl]-1H-indol-3-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001126394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanone, (2-iodo-5-nitrophenyl)(1-(((2S)-1-methyl-2-piperidinyl)methyl)-1H-indol-3-yl)-

CAS RN

444912-53-2
Record name (2-Iodo-5-nitrophenyl)[1-[[(2S)-1-methyl-2-piperidinyl]methyl]-1H-indol-3-yl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=444912-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AM-1241, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444912532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Iodo-5-nitrophenyl)[1-[[(2S)-1-methyl-2-piperidinyl]methyl]-1H-indol-3-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001126394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AM-1241, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I104X21I7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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